molecular formula C10H9BrClNO2 B1381461 (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone CAS No. 1695940-65-8

(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone

Cat. No. B1381461
M. Wt: 290.54 g/mol
InChI Key: WFFJGQGYUZZTEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone” can be found in various databases . The compound has a molecular weight of 290.54 g/mol.


Physical And Chemical Properties Analysis

“(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone” has physical and chemical properties that can be found in various databases . The compound has a molecular weight of 290.54 g/mol.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the facile synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, a procedure characterized by inexpensiveness, scalability, and high enantiomeric purities, which may be relevant for compounds like (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone (Zhang et al., 2014).

Spectral Characterization and Docking Studies

  • Novel compounds similar in structure to (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone have been synthesized and characterized, with density functional theory calculations used for structural optimization and interpretation of theoretical vibrational spectra. This process helps in understanding the antibacterial activity of such compounds (Shahana & Yardily, 2020).

Molecular Docking and Hirshfeld Surface Analysis

  • The molecular docking analysis of synthesized compounds, including those structurally related to (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone, is executed with anti-cancer targets, providing insights into potential therapeutic applications (Lakshminarayana et al., 2018).

Cytotoxicity Testing

  • In vitro cytotoxicity testing of compounds structurally similar to (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone has been conducted, revealing potential inhibitory abilities on certain human cancer cell lines, suggesting possible applications in cancer treatment (Công et al., 2020).

Antimicrobial and Antifungal Activity

  • Compounds related to (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone have shown promising effects on antifungal activity, indicating potential use in combating fungal infections (Lv et al., 2013).

Anticancer and Antituberculosis Studies

  • Synthesized derivatives of compounds structurally similar to (2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone have exhibited significant antituberculosis and anticancer activities, underscoring their potential therapeutic value (Mallikarjuna et al., 2014).

properties

IUPAC Name

(2-bromo-5-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO2/c11-9-2-1-6(12)3-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFJGQGYUZZTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-chlorophenyl)(3-hydroxyazetidin-1-yl)methanone

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